3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one is a chemical compound characterized by its complex structure and potential applications in scientific research. The compound has the molecular formula and a molecular weight of approximately 194.23 g/mol. It is primarily recognized for its utility in various research settings, particularly in medicinal chemistry and pharmacology, due to its structural features that may influence biological activity.
3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one belongs to the class of dihydropyridines, which are known for their diverse biological activities. This classification is significant as it suggests potential pharmacological properties that could be explored in drug development.
The synthesis of 3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. Common methods include:
Technical details regarding these synthesis methods are often found in specialized organic chemistry literature, detailing specific reagents, conditions, and yields associated with each step.
The molecular structure of 3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one can be represented using various structural notations:
InChI=1S/C10H14N2O2/c11-9-4-1-5-12(10(9)13)7-8-3-2-6-14-8/h1,4-5,8H,2-3,6-7,11H2This notation provides a standardized way to describe the compound's structure.
The canonical SMILES representation is C1CC(OC1)CN2C=CC=C(C2=O)N, indicating how atoms are connected within the molecule .
The chemical reactivity of 3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one can be explored through various types of reactions:
Technical details about these reactions would typically include reaction conditions such as temperature, solvents used, and catalysts involved.
The mechanism of action for 3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one in biological systems remains an area of active research. Potential mechanisms may involve:
Data supporting these mechanisms would typically be derived from pharmacological studies assessing the compound's effects on target enzymes or receptors.
The physical properties of 3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one are summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Chemical properties include stability under various conditions (e.g., pH sensitivity), solubility profiles in different solvents (water, ethanol), and reactivity with other chemical species .
3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one has several potential applications in scientific research:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: